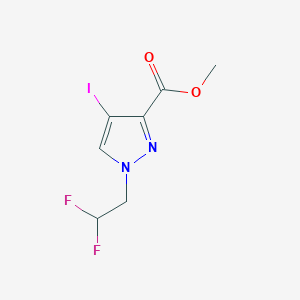

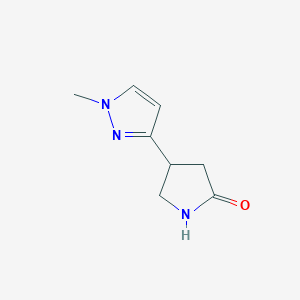

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Applications De Recherche Scientifique

Antimycobacterial Activity

- Research Context: A study focused on the synthesis of new thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, and their potential antimycobacterial effects.

- Key Findings: Certain compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Ghorab et al., 2017).

Inhibitor of Cyclooxygenase-2 (COX-2)

- Research Context: Investigation of benzenesulfonamide derivatives for their abilities to inhibit COX-2, a key enzyme involved in inflammation.

- Key Findings: Introduction of a fluorine atom to these compounds preserved COX-2 potency and increased selectivity, leading to the development of a potent and selective COX-2 inhibitor for rheumatoid arthritis and pain management (Hashimoto et al., 2002).

Antioxidant Activity in Lubricating Oils

- Research Context: Synthesis of novel compounds for use as antioxidants and corrosion inhibitors in lubricating oils.

- Key Findings: Specific derivatives demonstrated high antioxidant activity, suggesting their application in enhancing the performance and longevity of lubricating oils (Habib et al., 2014).

Antitumor Activity and Molecular Docking

- Research Context: Development of sulfonamide-Schiff’s bases and their derivatives to explore potential antitumor activities.

- Key Findings: Some compounds showed significant cytotoxic effects against specific cancer cell lines, suggesting their potential as cancer therapeutics (Kamel et al., 2010).

Inhibitors of Kynurenine 3-Hydroxylase

- Research Context: Synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a target for neurological disorders.

- Key Findings: Certain compounds were identified as high-affinity inhibitors, suggesting their potential in the study of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Generation of Benzosultams

- Research Context: Exploring the generation of benzosultams, a class of organic compounds, under visible light.

- Key Findings: Efficient room-temperature transformation of 2-ethynylbenzenesulfonamides into benzosultams, indicating potential synthetic applications (Xiang et al., 2016).

Mécanisme D'action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

This interaction could potentially inhibit the activity of CDK2, thereby affecting cell proliferation .

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation and proliferation .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

Given its target, it is likely to affect cell proliferation and division .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .

Propriétés

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-2-14-7-9-17(10-8-14)25(22,23)18-15-5-3-6-16(13-15)19-11-4-12-24(19,20)21/h3,5-10,13,18H,2,4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYPZAOVJXZLMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2838954.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2838959.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2838960.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)

![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)